molecular formula C17H24N2O7 B2758148 Benzo[d][1,3]dioxol-5-yl(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate CAS No. 1421475-15-1

Benzo[d][1,3]dioxol-5-yl(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

Cat. No. B2758148
CAS RN: 1421475-15-1
M. Wt: 368.386
InChI Key: PWCCMXJRQGDQBG-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxole is a structural motif present in many natural products, such as sesamol and piperine . It has been found in a variety of compounds that possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .


Synthesis Analysis

An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . These compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxole compounds has been analyzed using single crystal X-ray crystallographic results . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

Diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .

Future Directions

The wide spectrum of attractive utilization of benzo[d][1,3]dioxole compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5.CH2O2/c1-17(4-6-19)9-13-10-21-7-5-18(13)16(20)12-2-3-14-15(8-12)23-11-22-14;2-1-3/h2-3,8,13,19H,4-7,9-11H2,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCCMXJRQGDQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)C2=CC3=C(C=C2)OCO3.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

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